molecular formula C9H11IN2O6 B1596497 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione CAS No. 3052-06-0

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B1596497
CAS No.: 3052-06-0
M. Wt: 370.1 g/mol
InChI Key: RKSLVDIXBGWPIS-MNCSTQPFSA-N
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Description

This compound is a type of nucleoside analog, which are compounds structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. Nucleoside analogs are often used in antiviral and anticancer therapies .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety, which is a five-membered ring with several hydroxyl groups .


Chemical Reactions Analysis

As a nucleoside analog, this compound might be incorporated into DNA or RNA during replication, potentially causing termination of the replication process. This is a common mechanism of action for antiviral and anticancer nucleoside analogs .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom might increase its molecular weight and influence its reactivity. The hydroxyl groups on the sugar moiety could form hydrogen bonds, affecting its solubility .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione and its potential applications in anti-tumor and anti-viral drug development have been explored. The compound's structure was characterized by NMR spectra and X-ray single-crystal diffraction, showcasing its potential as a drug candidate (Wei Li, Q. Xiao, & Ruchun Yang, 2014).

Experimental Studies on Oxidation Mechanisms

A study on the oxidation of 5-hydroxy-6-methyluracil by molecular oxygen in the presence of copper(II) ions contributes to understanding the chemical behavior and potential applications of similar compounds. This research provides insights into the oxidation mechanisms, supported by ab initio and DFT calculations (Y. Murinov et al., 2009).

Antimicrobial Activity and DFT Studies

Research on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed their antimicrobial activities and provided a deeper understanding through DFT studies. The Mn(II) complex showed notable antimicrobial effectiveness, indicating potential for drug use (Festus Chioma et al., 2018).

Spectral-Luminescent Study

An investigation into the oxidation of 5-hydroxy-6-methyluracil in aqueous alkali solutions through spectral-luminescent study helps in the comprehension of its chemical transformations, potentially aiding the development of related compounds for scientific applications (S. F. Petrova et al., 2018).

Inhibitor Scaffold for HIV Reverse Transcriptase

A study focusing on 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an inhibitor scaffold for HIV reverse transcriptase highlights its dual inhibition of RNase H and polymerase activities. This research indicates the compound's relevance in HIV treatment strategies (Jing Tang et al., 2017).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would likely be in the field of medicinal chemistry, particularly in the development of new antiviral or anticancer drugs. Further studies would be needed to evaluate its biological activity and toxicity .

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSLVDIXBGWPIS-MNCSTQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3052-06-0
Record name Uracil, 1-beta-D-arabinofuranosyl-5-iodo- (VAN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003052060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Reactant of Route 3
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

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